[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate
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Overview
Description
[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate: is an organic thiophosphate compound known for its cytoprotective properties. It is commonly used in medical applications, particularly in chemotherapy and radiation therapy, to protect normal tissues from the toxic effects of these treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate typically involves the reaction of 2-mercaptoethylamine with 3-aminopropylamine, followed by phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to its thiol form, which is highly reactive.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogenated compounds under mild conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Free thiol forms.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate is used as a reagent in various synthetic processes, particularly in the synthesis of thiophosphate esters .
Biology: In biological research, this compound is used to study cellular protection mechanisms, particularly in the context of oxidative stress and radiation damage .
Medicine: Medically, it is used as a cytoprotective agent in chemotherapy and radiation therapy to protect normal tissues from the toxic effects of these treatments .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and as a stabilizer in various chemical formulations .
Mechanism of Action
The mechanism of action of [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate involves its conversion to an active thiol metabolite by alkaline phosphatase in tissues. This active metabolite scavenges reactive oxygen species and detoxifies reactive metabolites of chemotherapeutic agents like cisplatin. The higher concentration of the thiol metabolite in normal tissues provides differential protection to normal cells compared to tumor cells .
Comparison with Similar Compounds
Amifostine: Another thiophosphate compound with similar cytoprotective properties.
Ethyol: A brand name for amifostine, used in similar medical applications.
Uniqueness: [2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate is unique due to its specific structure, which allows for efficient conversion to its active thiol form and effective scavenging of reactive oxygen species. This makes it particularly effective in protecting normal tissues during chemotherapy and radiation therapy .
Properties
Molecular Formula |
C5H13N2O4PS-2 |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
[2-(3-aminopropylamino)-1-sulfanylethyl] phosphate |
InChI |
InChI=1S/C5H15N2O4PS/c6-2-1-3-7-4-5(13)11-12(8,9)10/h5,7,13H,1-4,6H2,(H2,8,9,10)/p-2 |
InChI Key |
HTILGDXAVYZGOX-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)CNCC(OP(=O)([O-])[O-])S |
Origin of Product |
United States |
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